Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Description

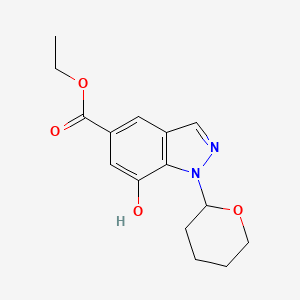

Ethyl 7-hydroxy-1-tetrahydropyran-2-yl-indazole-5-carboxylate (CAS: 1197943-49-9) is a heterocyclic compound with the molecular formula C₁₅H₁₈N₂O₄ and a molecular weight of 290.31 g/mol . Structurally, it features an indazole core substituted with a hydroxy group at position 7, a tetrahydropyran (THP) protecting group at position 1, and an ethyl ester moiety at position 3. This compound is marketed as a high-purity (≥97%) heterocyclic building block for industrial and research applications, including pharmaceutical synthesis .

Properties

IUPAC Name |

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDQTLCWUKJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of a substituted indazole with ethyl 7-hydroxy-1-tetrahydropyran-2-yl carboxylate in the presence of a suitable catalyst . The reaction mixture is then purified using techniques such as chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s unique substitution pattern distinguishes it from related indazole and pyran derivatives. Below is a comparative analysis with structurally analogous molecules:

Key Observations

Substitution Patterns: The THP group in the target compound contrasts with pyrazole (11a, 11b) or tetrazole (13a) rings in analogs. THP is a common protecting group for alcohols, offering stability under acidic conditions , whereas pyrazole/tetrazole rings are often used to modulate bioactivity or coordination chemistry . The ethyl ester at position 5 provides a reactive handle for hydrolysis or transesterification, unlike the cyano or phenyl groups in 11a/11b, which are electron-withdrawing and influence electronic density .

Physicochemical Properties: Hydrogen Bonding: The 7-hydroxy group in the target compound can participate in hydrogen bonding, similar to the hydroxy-pyrazole in 11a. However, the THP group may sterically hinder intermolecular interactions compared to smaller substituents like cyano . Solubility: The THP and ester groups likely confer moderate polarity, balancing solubility in organic solvents and aqueous systems.

Synthetic Accessibility: The target compound’s synthesis (undisclosed in the evidence) likely involves THP protection of a hydroxyl group, a common strategy in heterocyclic chemistry . Comparatively, 11a and 11b are synthesized via cyclocondensation of malononitrile or ethyl cyanoacetate with pyrazole precursors under reflux .

Crystallographic Behavior :

- While crystallographic data for the target compound is unavailable, analogous molecules (e.g., pyran derivatives) often exhibit ring puckering influenced by substituents. For example, THP adopts a chair conformation, whereas pyran rings in 11a/11b may display envelope or twist-boat conformations depending on substituents .

Biological Activity

Ethyl 7-hydroxy-1-tetrahydropyran-2-yl-indazole-5-carboxylate (CAS Number: 1197944-13-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 206.20 g/mol. Its structure features an indazole ring fused with a tetrahydropyran moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1197944-13-0 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| LogP | 1.445 |

| PSA (Polar Surface Area) | 75.21 Ų |

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific biological targets:

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

- Antibacterial Activity : A study assessed the antibacterial effects of various indazole derivatives, including those structurally similar to this compound. Results indicated that compounds with similar functional groups exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Pseudomonas aeruginosa .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays have shown that related compounds do not exhibit significant toxicity towards human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Position | Enhances enzyme inhibition |

| Tetrahydropyran Moiety | Increases solubility and bioavailability |

Research indicates that specific substitutions on the indazole or tetrahydropyran rings can significantly alter the compound's potency and selectivity towards different biological targets.

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization of indazole precursors. Key considerations:

- Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates .

- Catalysts : Employ palladium-based catalysts for cross-coupling steps involving tetrahydropyran moieties .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Validate via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze / spectra for indazole proton environments (δ 7.5–8.5 ppm) and tetrahydropyran oxygen coupling patterns .

- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns using ESI-MS .

- X-ray Diffraction : Resolve crystal structure with SHELX programs (e.g., SHELXL for refinement). Validate using R-factor convergence (<5%) and ADDSYM checks .

Q. What solubility and stability profiles are critical for handling this compound in vitro?

- Methodological Answer : Key physicochemical properties (based on analogous structures):

| Property | Description |

|---|---|

| Solubility | High in DMSO (>50 mg/mL); moderate in ethanol (10–20 mg/mL) . |

| Stability | Sensitive to light and moisture; store under inert gas (N) at –20°C. |

| Reactivity | Prone to oxidation at the indazole C7-hydroxy group; use antioxidants . |

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm .

- LC-MS/MS : Employ MRM transitions for enhanced specificity in serum/plasma samples .

- Calibration : Prepare standard curves in relevant biological media to account for matrix effects .

Q. How can hydrogen-bonding interactions influence its crystallographic packing?

- Methodological Answer : Analyze hydrogen-bond motifs using graph set theory (Etter’s rules):

- Donor/Acceptor Sites : Indazole N-H and tetrahydropyran O atoms form chains (C(6) motif) or rings (R(8)) .

- Software Tools : Mercury (CCDC) for visualizing H-bond networks; PLATON for validation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disordered tetrahydropyran rings) be resolved?

- Methodological Answer : Address disorder using:

- SHELXL Refinement : Split occupancy models for disordered atoms; apply ISOR/SADI restraints .

- DFT Optimization : Compare experimental data with theoretical conformers (e.g., Gaussian09 at B3LYP/6-31G**) .

- Twinned Data : Test for merohedral twinning via R > 0.5; refine using TWIN/BASF commands .

Q. What strategies validate molecular docking results given this compound’s conformational flexibility?

- Methodological Answer :

Q. How do ring-puckering dynamics in the tetrahydropyran moiety affect bioactivity?

- Methodological Answer : Quantify puckering via Cremer-Pople parameters:

- Amplitude (θ) : Calculate using atomic coordinates (θ > 20° indicates significant puckering) .

- Phase Angle (φ) : Correlate with steric effects on target binding (e.g., kinase active sites) .

- Experimental Data : Compare X-ray structures with NMR coupling constants .

Q. What statistical methods reconcile discrepancies in biological activity assays (e.g., IC)?

- Methodological Answer :

- Bland-Altman Plots : Assess inter-assay variability.

- ANOVA/Tukey HSD : Identify significant outliers across replicates .

- Dose-Response Modeling : Fit data to Hill equations (GraphPad Prism) to refine potency estimates .

Q. How can supramolecular interactions (e.g., π-stacking) be engineered to enhance solid-state stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.